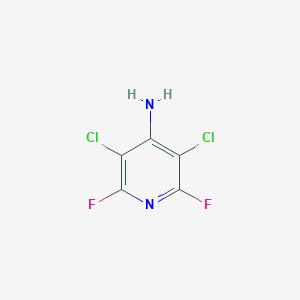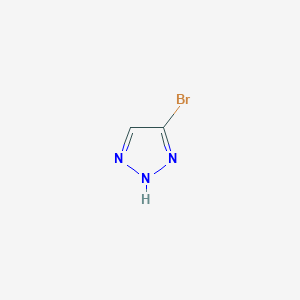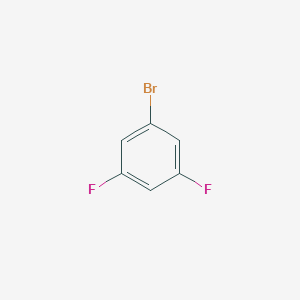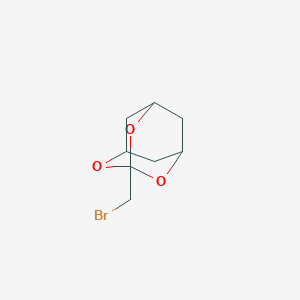
3-(Bromomethyl)-2,4,10-trioxaadamantane
描述
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-2,4,10-trioxaadamantane involves complex reactions where the stability of trioxa-adamantyl derivatives against nucleophilic substitution by organomagnesium compounds is a key factor. This stability is influenced by stereoelectronic and steric hindrance. A notable synthesis approach utilizes Grignard reagents with carboxyl groups masked as trioxa-adamantyl groups, leading to a variety of electrophilic reactions and the production of substituted carboxylic acids upon demasking (Voss & Gerlach, 1983).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques, including X-ray diffraction and electron diffraction, which reveal the conformational preferences and the stereochemistry of the brominated derivatives. These studies provide insights into the conformational equilibria and the thermodynamically favored configurations of compounds similar to 3-(Bromomethyl)-2,4,10-trioxaadamantane, highlighting the influence of bromine on molecular structure (Allinger & Liang, 1965).
Chemical Reactions and Properties
Chemical reactions involving 3-(Bromomethyl)-2,4,10-trioxaadamantane are characterized by regio- and stereo-selectivity, particularly in bromo(alkoxylation) reactions. These reactions are influenced by the presence of protective groups and can lead to the synthesis of complex molecules with high selectivity and yield. The role of the trioxaadamantane structure in facilitating these reactions and the subsequent transformations involving mild acid hydrolysis are crucial aspects of the compound's reactivity (Idris et al., 2000).
科学研究应用
Synthesis of Substituted Carboxylic Acids : It is used in synthesizing substituted carboxylic acids through the use of Grignard reagents. This facilitates the preparation of macrocyclic lactones and other compounds (Voss & Gerlach, 1983).
Matteson-Pasto Rearrangement : It is involved in the Matteson-Pasto rearrangement and various chemical reactions, highlighting its versatility in organic synthesis (Vasilyev et al., 1982).
Synthesis of Heteroborahomoadamantanes : This compound is utilized in the synthesis of heteroborahomoadamantanes and their derivatives, including 4-oxa-3-borahomoadamantane dimer and 3-alkoxy-7-n- derivatives (Mikhailov et al., 1980).
Chain Elongations in 1,3-Dioxan-4-ones : It is used for substitutions and chain elongations in the side-chain C-atom of 1,3-dioxan-4-ones, leading to enantiomerically pure α-hydroxy- compounds (Noda & Seebach, 1987).
Synthesis of α-Bromo α-Dioxymethyl Carbonyl Compounds : It is a key component in synthesizing near-stereopure α-bromo α-dioxymethyl carbonyl compounds (Idris et al., 2000).
Condensation with Nitriles : When reacted with nitriles in the presence of a zinc-silver couple, it leads to the formation of ketones (Rousseau & Drouin, 1983).
Synthesis of Functionalized Sulfonamides : 2-(bromomethyl)-1-sulfonylaziridines, related to this compound, are used for synthesizing functionalized sulfonamides (D’hooghe et al., 2005).
Charge Transfer in Carbon Nanotubes : 1-bromoadamantane molecules, similar in structure, in single-walled carbon nanotubes facilitate charge transfer, a key step in synthesizing narrow 1D sp3 nanostructures (Tonkikh et al., 2016).
Synthesis of Enantiopure 4-Bromo-3-hydroxybutanoate : This compound plays a role in synthesizing enantiopure 4-bromo-3-hydroxybutanoate, a crucial chiral building block in the synthesis of various biologically active compounds, including statins (Lim et al., 2013).
Orthocarbonic Acid Derivative : It is noted as a new orthocarbonic acid derivative with unknown structure elements, suggesting potential for further exploration in chemical research (Stetter & Hunds, 1984).
安全和危害
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would include information on how to handle the compound safely and how to dispose of it properly.
未来方向
This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and new methods for its synthesis.
属性
IUPAC Name |
3-(bromomethyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3/c9-4-8-10-5-1-6(11-8)3-7(2-5)12-8/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXFBEUWUQOEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1OC(O2)(O3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340601 | |
| Record name | 3-Bromomethyl-2,4,10-trioxa-adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,4,10-trioxaadamantane | |
CAS RN |
157371-80-7 | |
| Record name | 3-Bromomethyl-2,4,10-trioxa-adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)-2,4,10-trioxaadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



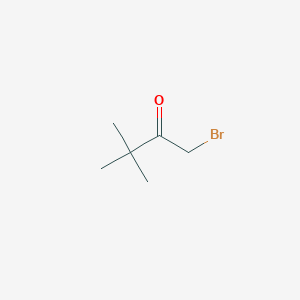
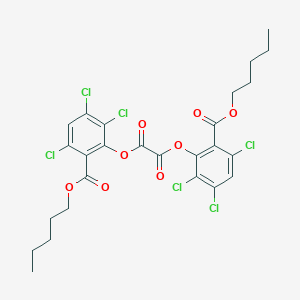
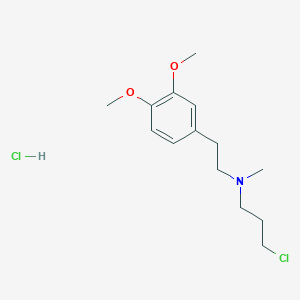
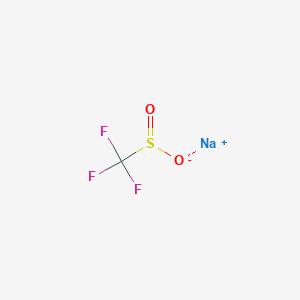
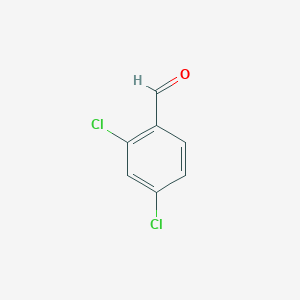
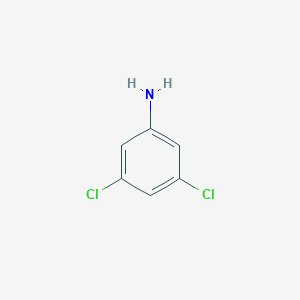
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)
